molecular formula C24H21ClN4O2 B11271151 9-(3-chlorophenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(3-chlorophenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11271151
M. Wt: 432.9 g/mol
InChI Key: GYQYCXPGEUMNCU-UHFFFAOYSA-N
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Description

9-(3-CHLOROPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties

Preparation Methods

The synthesis of 9-(3-CHLOROPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-chlorophenylhydrazine and 3-methylbenzoyl chloride in the presence of a base can yield the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(3-CHLOROPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of the PARP-1 enzyme, which plays a role in DNA repair. By inhibiting PARP-1, the compound induces cell death in cancer cells, making it a potential antitumor agent . The molecular targets and pathways involved include the DNA damage response pathway and apoptosis regulation.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Compared to these compounds, 9-(3-CHLOROPHENYL)-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE offers unique structural features that may enhance its biological activity and specificity.

Properties

Molecular Formula

C24H21ClN4O2

Molecular Weight

432.9 g/mol

IUPAC Name

9-(3-chlorophenyl)-N-(3-methylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C24H21ClN4O2/c1-14-5-2-8-17(11-14)27-24(31)18-13-26-29-22(15-6-3-7-16(25)12-15)21-19(28-23(18)29)9-4-10-20(21)30/h2-3,5-8,11-13,22,28H,4,9-10H2,1H3,(H,27,31)

InChI Key

GYQYCXPGEUMNCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC(=CC=C5)Cl)C(=O)CCC4

Origin of Product

United States

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